2,3,6,7-Tetramethoxy-9,10-dimethylanthracene
Overview
Description
2,3,6,7-Tetramethoxy-9,10-dimethylanthracene (TDMA) is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied in recent years due to its potential applications in the fields of organic synthesis, drug discovery, and biochemistry. TDMA is a member of the anthracene family and has a unique chemical structure that allows it to be used in a variety of ways.
Scientific Research Applications
Electrochemical Properties and X-ray Structural Characterization
2,3,6,7-Tetramethoxy-9,10-dimethylanthracene has been studied for its electrochemical properties. It undergoes reversible electrochemical oxidation and forms stable cation-radical salts in solution. X-ray crystallography reveals that it crystallizes as a dicationic homotrimer via close cofacial association, with a notable interplanar separation. This structure is confirmed by both experimental and computational (DFT) methods (Modjewski et al., 2009).
Application in Molecular Electronics and Metal-Organic Frameworks (MOFs)
The compound is a precursor in the synthesis of anthracenetetra(thioacetate), a derivative that may find applications in molecular electronics and MOFs. The synthesis involves a series of reactions, starting from tetrahydroxy-9,10-dimethylanthracene, to produce the tetra(thioether), which is then converted into the anthracenetetra(thioacetate) (Hu et al., 2016).
Ligand Design for Site-Selective Metal Coordination
This compound has been utilized in designing polycyclic aromatic ligands for site-selective metal coordination. Computational predictions and experimental findings show that it reacts with transition metal complexes, resulting in different coordination products. These complexes have unique UV/Vis spectra, influenced by their frontier orbitals and electrostatic interactions, demonstrating potential in selective coordination chemistry (Karslyan et al., 2017).
Photocatalytic Oxygenation and Molecular Reactions
Photocatalytic oxygenation of this compound under visible light irradiation results in the formation of oxygenation products. The process involves electron transfer from the compound to O2, leading to radical coupling reactions. This suggests its potential use in photocatalytic applications and in understanding the mechanism of oxygenation reactions in organic chemistry (Kotani et al., 2004).
properties
IUPAC Name |
2,3,6,7-tetramethoxy-9,10-dimethylanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-11-13-7-17(21-3)19(23-5)9-15(13)12(2)16-10-20(24-6)18(22-4)8-14(11)16/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIORIWMGKOZPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C13)OC)OC)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558547 | |
Record name | 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | |
CAS RN |
13985-15-4 | |
Record name | 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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